molecular formula C18H16FN3O2S B6487568 4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide CAS No. 1286720-56-6

4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide

Cat. No.: B6487568
CAS No.: 1286720-56-6
M. Wt: 357.4 g/mol
InChI Key: NIAWAZCBSZDKBP-UHFFFAOYSA-N
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Description

The compound “4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold has several biological activities, making it a key component in the compound’s effectiveness .


Physical and Chemical Properties Analysis

The compound has a molar mass of 309.33 g/mol . The empirical formula is C15H13F2NO2S . The compound is solid in form .

Mechanism of Action

As a eugeroic and a weak dopamine reuptake inhibitor, this compound likely promotes wakefulness and alertness by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the brain .

Future Directions

The compound was patented in 2013, and pre-clinical trials have been underway since December 2015 . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects , suggesting potential for further development and use in the future.

Properties

IUPAC Name

4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-13-8-6-11(7-9-13)16-15(20)17(25-22-16)18(23)21-10-12-4-2-3-5-14(12)19/h2-9H,10,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAWAZCBSZDKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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